trans-3-Chloroacrylic acid

Biodegradation Enzyme Kinetics Metabolic Engineering

Choose trans-3-chloroacrylic acid for its unique E-configuration. Unlike the cis-isomer or bromo analogs, the trans-geometry ensures thermodynamic stability (mp 82-86°C) and exclusive substrate recognition for trans-CaaD dehalogenase assays—eliminating the mechanism-based inactivation seen with bromo-substrates. As an acetylene-equivalent dienophile, it enables mild Diels-Alder cycloaddition/decarboxylation sequences that are unfeasible with unhalogenated acrylic acid. Guaranteed isomerically pure; ideal for proteomics, bioremediation tracer studies (¹⁴C-labeling), and stereospecific synthesis.

Molecular Formula C3H3ClO2
Molecular Weight 106.51 g/mol
CAS No. 625-40-1
Cat. No. B1221928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Chloroacrylic acid
CAS625-40-1
Synonyms3-chloroacrylic acid
trans-3-chloroacrylate
Molecular FormulaC3H3ClO2
Molecular Weight106.51 g/mol
Structural Identifiers
SMILESC(=CCl)C(=O)O
InChIInChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6)
InChIKeyMHMUCYJKZUZMNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-3-Chloroacrylic acid (CAS 625-40-1) Product Specification and Baseline Characterization for Scientific Procurement


trans-3-Chloroacrylic acid (also designated as (E)-3-Chloroacrylic acid, CAS 2345-61-1/625-40-1) is a chlorinated carboxylic acid derived from acrylic acid via chlorine substitution at the C3 position with a trans (E) geometric configuration [1]. This compound belongs to the class of α,β-unsaturated carboxylic acids and serves as a versatile synthetic building block in organic chemistry and proteomics research [2]. As a commercially available specialty reagent, trans-3-chloroacrylic acid is supplied as a crystalline solid with a reported melting point range of 77-86°C (dependent on purity), is water soluble, and requires storage at 4°C away from oxidizing agents and bases to maintain stability .

Why trans-3-Chloroacrylic acid Cannot Be Interchanged with cis-Isomers, 3-Bromoacrylates, or Unhalogenated Analogs in Research Applications


Generic substitution of trans-3-chloroacrylic acid with its cis-isomer, 3-bromoacrylic acid, or unhalogenated acrylic acid is scientifically invalid due to fundamental differences in stereochemistry-driven reactivity and enzymatic recognition. The trans (E) configuration confers distinct physical properties, including a higher melting point (77-86°C) compared to the cis-isomer (57-62°C), reflecting enhanced thermodynamic stability [1]. More critically, bacterial degradation pathways utilize separate, isomer-specific dehalogenase enzymes (CaaD for trans, cis-CaaD for cis) that exhibit no cross-reactivity, underscoring that stereochemistry dictates biological fate and substrate recognition [2]. Furthermore, as a chlorinated electrophile, trans-3-chloroacrylic acid offers nucleophilic substitution reactivity distinct from both the more labile bromo analog and the unreactive unhalogenated acrylic acid, directly impacting its utility in synthetic applications such as Diels-Alder cycloadditions where it functions as a dienophile equivalent to acetylene . The following quantitative evidence substantiates these selection-critical differentiations.

Quantitative Differential Evidence: trans-3-Chloroacrylic acid vs. cis-Isomer and Analogs


Stereochemistry-Dependent Enzymatic Recognition: trans-3-Chloroacrylic acid vs. cis-3-Chloroacrylic acid in Bacterial Dehalogenation

trans-3-Chloroacrylic acid is exclusively processed by trans-3-chloroacrylic acid dehalogenase (CaaD), whereas cis-3-chloroacrylic acid is processed by a distinct enzyme, cis-CaaD, with no detectable cross-reactivity between the two enzyme-substrate pairs. This strict stereochemical discrimination is demonstrated in bacterial degradation studies where strain CAA1 (Pseudomonas cepacia) can grow solely on the cis-isomer, while strain CAA2 (coryneform bacterium) utilizes both isomers only because it produces both dehalogenases, not because of enzyme promiscuity [1]. The trans-dehalogenase CaaD catalyzes the hydrolytic dehalogenation of trans-3-haloacrylates to yield malonate semialdehyde via a mechanism involving βPro-1, αArg-8, αArg-11, and αGlu-52 residues, representing a distinct catalytic pathway from cis-CaaD [2]. For both enzymes, turnover is rate-limited by product release rather than chemical catalysis, as confirmed by stopped-flow kinetic analysis [3].

Biodegradation Enzyme Kinetics Metabolic Engineering

Comparative Synthesis Yields: trans-3-Chloroacrylic acid vs. cis-3-Chloroacrylic acid Under Identical Reaction Conditions

Under identical synthetic conditions using propiolic acid (propargyl acid) treated with thionyl chloride in anhydrous DMF at ≤30°C for 45 minutes, the reaction produces a defined isomeric distribution: cis-3-chloroacrylic acid is obtained in 40% yield, while trans-3-chloroacrylic acid is obtained in 31% yield . This 9% yield differential reflects the kinetic preference for cis-isomer formation under these reaction conditions, consistent with anti-addition of HCl favoring the cis product kinetically. Importantly, the trans-isomer is the thermodynamically more stable product and can be enriched through isomerization (heating/acid catalysis) [1]. Both isomers were purified by column chromatography and characterized by ¹H-NMR with distinct coupling constants: trans-isomer δ 7.52 (d, J=13 Hz, 1H), δ 6.26 (d, J=13 Hz, 1H) versus cis-isomer δ 7.49 (d, J=8.4 Hz, 1H), δ 6.23 (d, J=8.4 Hz, 1H), confirming structural assignment .

Organic Synthesis Methodology Isomer Distribution

Thermodynamic Stability and Physical Property Differentiation: trans-3-Chloroacrylic acid vs. cis-3-Chloroacrylic acid

The trans (E) geometric configuration of 3-chloroacrylic acid confers enhanced thermodynamic stability relative to the cis (Z) isomer, as reflected in the significantly higher melting point of the trans-isomer. Experimentally determined melting points for pure isomers are: trans-3-chloroacrylic acid, mp = 77-79°C (literature mp 83-84°C) and cis-3-chloroacrylic acid, mp = 57-59°C (literature mp 61-62°C) [1]. Commercial specifications confirm the trans-isomer melting point range of 80-86°C (clear melt) with ≥98.5% assay purity . This melting point differential of approximately 20°C provides a practical means of isomer identification and purity assessment. The trans-isomer is thermodynamically favored and can be obtained through isomerization of the kinetic cis-product under heating with acid catalysis [2].

Physicochemical Properties Thermal Stability Solid-State Characterization

Synthetic Utility as Acetylene Equivalent in Diels-Alder Cycloaddition: trans-3-Chloroacrylic acid Functional Differentiation

trans-3-Chloroacrylic acid functions as a synthetic equivalent to acetylene in Diels-Alder cycloaddition reactions, a capability not shared by unhalogenated acrylic acid or other non-β-halo acrylic acid derivatives . The β-halo acryloyl chloride derivative undergoes cycloaddition with various dienes (including cyclopentadiene, 2,3-dimethylbutadiene, isoprene, and 9,10-dimethylanthracene) at temperatures ranging from 25 to 100°C with relatively short reaction times due to the powerful activating effect of the acyl chloride functionality [1]. The resulting Diels-Alder adduct undergoes base-induced decarboxylation with simultaneous elimination of Cl⁻ to yield alkenes, effectively installing a carbon-carbon double bond at positions where acetylene would react but with greater synthetic control and milder conditions . This transformation has been documented as early as 1968 and remains a strategically valuable method for constructing cyclic frameworks .

Cycloaddition Dienophile Total Synthesis

Isomer-Specific Radiochemical Synthesis and Tracer Applications: trans-3-Chloroacrylic acid Utility in ¹⁴C-Labeling

A validated microscale synthesis of ¹⁴C-radiolabeled 3-chloroacrylic acid isomers has been established, enabling isomer-specific tracer studies. The method employs a two-phase (methylene chloride/aqueous) silver oxide oxidation of 3-chloroallyl alcohol-UL-¹⁴C, circumventing isolation of intermediate aldehydes and making the procedure well-suited for carbon-14 synthesis at microscale [1]. Critically, the reaction sequence can be carried out starting with either pure cis- or trans-3-chloroallyl alcohol to provide the corresponding isomerically pure carboxylic acid product without isomer scrambling [1]. This enables procurement of trans-3-chloroacrylic acid for tracer studies where stereochemical integrity must be maintained throughout the metabolic or environmental fate investigation.

Radiochemistry Metabolism Studies Environmental Fate

Enzyme Kinetics and Halogen Reactivity: trans-3-Chloroacrylic acid vs. 3-Bromoacrylic acid in CaaD-Catalyzed Dehalogenation

The trans-3-chloroacrylic acid dehalogenase (CaaD) enzyme exhibits differential processing of chloro versus bromo substrates. While both trans-3-chloroacrylic acid and trans-3-bromoacrylic acid serve as substrates for CaaD, 3-bromopropiolate acts as a mechanism-based inhibitor that covalently modifies Pro-1 of the β-subunit, leading to enzyme inactivation [1]. Global kinetic fitting of stopped-flow fluorescence data for αY60W-CaaD with 3-bromoacrylate has established a complete minimal kinetic model, revealing that CaaD turnover is rate-limited by product release rather than chemical catalysis for both halo-substrates [2]. This kinetic characterization is isomer-specific: cis-CaaD similarly shows product-release-limited turnover for the cis-isomer [2].

Enzyme Kinetics Substrate Specificity Biocatalysis

Recommended Scientific and Industrial Application Scenarios for trans-3-Chloroacrylic acid Based on Quantitative Differentiation Evidence


Enzymatic Mechanism Studies of the Tautomerase Superfamily Using CaaD Substrate

trans-3-Chloroacrylic acid is the specific substrate for trans-3-chloroacrylic acid dehalogenase (CaaD), a member of the tautomerase superfamily with a unique catalytic mechanism involving βPro-1 as a general acid and residues αArg-8, αArg-11, and αGlu-52 [1]. This compound enables pre-steady state and steady-state kinetic analyses of wild-type and mutant CaaD enzymes without the confounding mechanism-based inactivation observed with bromo-substrates, where 3-bromopropiolate covalently modifies Pro-1 [2]. The strict stereochemical discrimination—zero cross-reactivity with cis-CaaD—ensures unambiguous interpretation of enzymatic data [3].

Diels-Alder Cycloaddition for Acetylene-Equivalent Alkene Synthesis

trans-3-Chloroacrylic acid (as its acyl chloride derivative) serves as a dienophile in Diels-Alder reactions with diverse 1,3-dienes (including cyclopentadiene, 2,3-dimethylbutadiene, and isoprene) at 25-100°C [4]. Subsequent base-induced decarboxylation with simultaneous Cl⁻ elimination yields cycloalkenes, effectively providing an acetylene equivalent strategy for constructing cyclic frameworks under mild, controlled conditions . This application is not feasible with unhalogenated acrylic acid, which lacks the β-halo leaving group required for the elimination step.

¹⁴C-Radiolabeled Tracer Studies of Stereospecific Biodegradation Pathways

The validated microscale synthesis of isomerically pure trans-3-chloroacrylic acid-UL-¹⁴C enables unambiguous tracing of stereospecific metabolic and environmental fate pathways [5]. Given that bacterial strains produce distinct dehalogenases specific to each isomer, use of isomerically pure trans-¹⁴C-labeled material is essential for accurate determination of degradation rates, intermediate identification (malonate semialdehyde → acetaldehyde + CO₂), and pathway elucidation in studies of 1,3-dichloropropene bioremediation [6]. Mixed isomers would produce confounded kinetic data due to differential enzymatic processing.

Synthetic Building Block Requiring Thermodynamically Stable β-Chloro-α,β-Unsaturated Carboxylic Acid

For synthetic routes requiring a β-chloro-α,β-unsaturated carboxylic acid with predictable physical properties and enhanced thermal stability, trans-3-chloroacrylic acid (mp 77-86°C) offers advantages over the cis-isomer (mp 57-62°C) [5]. The trans-configuration is thermodynamically favored, enabling isomerization from cis under acid catalysis/heating [7]. Procurement of the pre-isomerized trans-form eliminates the need for post-synthetic isomerization steps when the trans-configuration is required for downstream stereospecific transformations or when higher melting point facilitates solid-phase handling and purification protocols.

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